molecular formula C16H12FN B8272252 3-Fluoro-5-methyl-5,10-dihydroindeno[1,2-b]indole

3-Fluoro-5-methyl-5,10-dihydroindeno[1,2-b]indole

Cat. No. B8272252
M. Wt: 237.27 g/mol
InChI Key: LWNUDXZLWXKKIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Fluoro-5-methyl-5,10-dihydroindeno[1,2-b]indole is a useful research compound. Its molecular formula is C16H12FN and its molecular weight is 237.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Fluoro-5-methyl-5,10-dihydroindeno[1,2-b]indole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Fluoro-5-methyl-5,10-dihydroindeno[1,2-b]indole including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

3-Fluoro-5-methyl-5,10-dihydroindeno[1,2-b]indole

Molecular Formula

C16H12FN

Molecular Weight

237.27 g/mol

IUPAC Name

3-fluoro-5-methyl-10H-indeno[1,2-b]indole

InChI

InChI=1S/C16H12FN/c1-18-15-5-3-2-4-12(15)14-8-10-6-7-11(17)9-13(10)16(14)18/h2-7,9H,8H2,1H3

InChI Key

LWNUDXZLWXKKIC-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2C3=C1C4=C(C3)C=CC(=C4)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 37b (1.38 g, 6.17 mmol) in benzene (12 mL) was added aqueous sodium hydroxide (33% by mass, 3.2 mL), tetrabutylammonium iodide (122.5 mg, 0.33 mmol), and iodomethane (3.04 mL, 48.78 mmol). The reaction mixture was stirred vigorously at 40° C. for 19 hours and then cooled to room temperature. The mixture was diluted with benzene (20 mL) and H2O (20 mL), and the aqueous layer was extracted 2×15 mL ethyl acetate. Organic layers were combined, washed 1×25 mL H2O, dried over anhydrous magnesium sulfate and concentrated to yield an orange/brown solid. Crude product was purified by flash column chromatography (10:1 to 4:1 hexanes-ethyl acetate) to give a 38b as a white solid in 71% yield (976 mg, 4.37 mmol). 1H NMR (600 MHz, CDCl3): δ 7.64 (d, 1H, J=7.8 Hz), 7.39-7.41 (dd, 1H, J=7.8, 4.8 Hz), 7.49 (d, 1H, J=8.4 Hz), 7.25-7.30 (m, 2H), 7.20-7.23 (t, 1H, J=7.8 Hz), 6.90-6.94 (m, 1H), 3.88 (s, 3H), 3.55 (s, 2H). 13C NMR (150 MHz, CDCl3): δ 162.1 (d, J=240 Hz), 143.5 (d, J=3 Hz), 143.1 (d, J=2.6 Hz), 141.8, 136.7 (d, J=9.5 Hz), 125.9 (d, J=9.2Hz), 123.8, 122.1, 121.6, 119.6, 119.1, 110.6 (d, J=22.5 Hz), 109.7, 104.9 (d, J=24.6 Hz), 30.7 (d, J=1.7 Hz), 29.3.
Name
Quantity
1.38 g
Type
reactant
Reaction Step One
Quantity
3.2 mL
Type
reactant
Reaction Step One
Quantity
3.04 mL
Type
reactant
Reaction Step One
Quantity
12 mL
Type
solvent
Reaction Step One
Quantity
122.5 mg
Type
catalyst
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Two
Name
Yield
71%

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